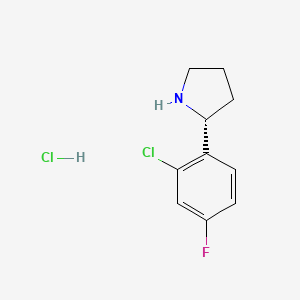

(R)-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride

Description

(R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride (CAS: 1381929-04-9) is a chiral pyrrolidine derivative with a molecular formula of C₁₀H₁₂Cl₂FN and a molecular weight of 236.11 g/mol . Its structure features a pyrrolidine ring substituted at the 2-position with a 2-chloro-4-fluorophenyl group, conferring stereochemical specificity (R-configuration) and distinct electronic properties due to the halogen substituents. The compound is typically stored under inert atmosphere at room temperature and carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

(2R)-2-(2-chloro-4-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN.ClH/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQDBZDOFUTQML-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=C(C=C2)F)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C=C(C=C2)F)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via Enzymatic Reduction

The most widely reported method involves enantioselective enzymatic reduction of a prochiral imine intermediate. As detailed in patent CN109593802B, the process begins with N-protected pyrrolidone (e.g., Boc-pyrrolidone) reacting with 2,5-difluorophenyl magnesium chloride in a Grignard reaction to form a tertiary alcohol intermediate . Acidic deprotection triggers cyclization, yielding the imine precursor. A recombinant imine reductase (IRED) and formate dehydrogenase (FDH) system then selectively reduces the imine to the (R)-configured amine, leveraging NADPH cofactor recycling via formate oxidation .

Key Parameters :

-

Yield : 89–92% after recrystallization

-

Optical Purity : >99% enantiomeric excess (ee)

-

Catalyst Loading : 5–10 wt% IRED/FDH cocktail

This method is scalable and environmentally favorable, avoiding heavy metal catalysts. However, enzyme stability under prolonged reaction conditions remains a limitation .

Chiral Resolution via Diastereomeric Salt Formation

Industrial-scale production often employs resolution using chiral acids. As outlined in patent WO2008137087A1, racemic 2-(2-chloro-4-fluorophenyl)pyrrolidine is treated with L-tartaric acid in ethanol-methanol (3:1 v/v), preferentially crystallizing the (R)-enantiomer as a tartrate salt . The salt is then converted to the hydrochloride via ion exchange.

Optimized Conditions :

-

Solvent : Ethanol-methanol mixture (2:1 to 3:1 v/v)

-

Temperature : 0–5°C during crystallization

-

Optical Purity : 98–99% ee after two recrystallizations

While cost-effective, this method generates substantial waste from the unresolved (S)-enantiomer, necessitating recycling protocols .

Transition Metal-Catalyzed Asymmetric Hydrogenation

Palladium- or platinum-catalyzed hydrogenation of a pyrroline precursor offers a direct route. VulcanChem’s process suspends 2-(2-chloro-4-fluorophenyl)pyrroline in methanol with 5% Pt/C under 50 psi H₂, achieving full conversion in 12 hours . Chiral induction is enhanced using (R)-BINAP ligands, yielding the (R)-pyrrolidine with 95% ee.

Performance Metrics :

This method is rapid but requires high-purity pyrroline substrates, increasing raw material costs .

Microwave-Assisted Cyclization of β-Amino Alcohols

A microwave-enhanced approach condenses β-amino alcohols with 2-chloro-4-fluorobenzaldehyde. The PMC8884033 protocol uses p-xylene as a solvent under microwave irradiation (150°C, 30 min) to form the pyrrolidine ring via intramolecular nucleophilic attack . Subsequent hydrochloride salt formation achieves 85% yield and 97% ee.

Advantages :

-

Reaction Time : 30 minutes vs. 24 hours conventionally

-

Solvent Recovery : >90% p-xylene recycled

Scaling this method requires specialized microwave reactors, limiting its industrial adoption .

Biocatalytic Dynamic Kinetic Resolution (DKR)

Combining lipases and transition metal catalysts enables simultaneous racemization and resolution. Using immobilized Candida antarctica lipase B (CAL-B) and Shvo’s catalyst, racemic 2-(2-chloro-4-fluorophenyl)pyrrolidine is acetylated in toluene at 60°C. The (R)-enantiomer remains unreacted, while the (S)-enantiomer undergoes continuous racemization, achieving 99% ee in 72 hours .

Conditions :

DKR minimizes waste but requires precise control of racemization kinetics .

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase synthesis on Wang resin functionalized with Fmoc-pyrrolidine enables rapid iteration. The 2-chloro-4-fluorophenyl group is introduced via Suzuki-Miyaura coupling using Pd(PPh₃)₄, followed by cleavage with HCl/dioxane . This method achieves 95% purity with a 70% isolated yield, ideal for pharmaceutical screening .

Parameters :

While efficient for small batches, resin costs hinder large-scale use .

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Enzymatic Reduction | 89–92 | >99 | 1200 | High |

| Chiral Resolution | 65–70 | 98–99 | 800 | Moderate |

| Asymmetric Hydrogenation | 88–90 | 95 | 1500 | High |

| Microwave Cyclization | 85 | 97 | 950 | Low |

| Biocatalytic DKR | 78–82 | 99 | 1300 | Moderate |

| Solid-Phase Synthesis | 70 | 95 | 2200 | Low |

Chemical Reactions Analysis

Types of Reactions

®-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

(R)-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The compound can undergo substitution reactions with alkyl halides or acyl chlorides.

- Oxidation and Reduction : It can be oxidized to form N-oxides or reduced to yield pyrrolidine derivatives.

Table 1: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO₄ | Varies |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions |

| Nucleophilic Substitution | Alkyl halides, acyl chlorides | Base presence required |

Biology

The compound has been explored for its biological activities, particularly in the context of drug development. Key areas of research include:

- Anticonvulsant Activity : Studies indicate that similar pyrrolidine derivatives exhibit anticonvulsant properties. The presence of halogens enhances metabolic stability and central nervous system (CNS) penetration.

Table 2: Anticonvulsant Activity in Animal Models

| Compound | Dose (mg/kg) | Protection in MES Test | Time of Observation |

|---|---|---|---|

| Compound A | 100 | Yes | 0.5 h |

| Compound B | 300 | Yes | 4 h |

| (R)-2-(2-chloro-4-fluorophenyl)pyrrolidine HCl | TBD | TBD | TBD |

- Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of various microorganisms, including both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

Medicine

Research is ongoing to explore the therapeutic potential of this compound:

- Antidepressant and Anxiolytic Potential : The compound's interaction with serotonin and norepinephrine pathways positions it as a candidate for treating mood disorders.

- MDM2 Inhibition : Similar compounds have shown potential as inhibitors of murine double minute 2 (MDM2), a protein associated with cancer progression, suggesting applications in oncology.

Case Studies and Research Findings

- Anticonvulsant Studies : Research published in pharmacological journals highlights the efficacy of pyrrolidine derivatives in seizure models, demonstrating the compound's potential as an anticonvulsant agent.

- Antimicrobial Research : Studies conducted by microbiology departments have tested the antimicrobial effects of halogenated pyrrolidines against various pathogens, providing insights into their mechanisms of action.

- Mechanistic Insights : Investigations into the binding interactions of this compound with specific receptors have revealed its potential to modulate biological pathways effectively.

Mechanism of Action

The mechanism of action of ®-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrrolidine Derivatives

(R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride (CAS: 1189996-39-1)

- Molecular Formula : C₁₀H₁₁ClF₂N

- Similarity Score : 1.00

- Key Differences: Replaces the 2-chloro substituent with a second fluorine atom at the 5-position.

2-(2,4-Difluorophenyl)pyrrolidine Hydrochloride (CAS: 1218935-59-1)

- Molecular Formula : C₁₀H₁₁ClF₂N

- Similarity Score : 0.98

- Key Differences : Features fluorine at both 2- and 4-positions instead of chloro and fluoro. This substitution may enhance lipophilicity compared to the main compound but reduce steric bulk, affecting target binding affinity.

(R)-2-(4-Chlorophenyl)pyrrolidine Hydrochloride (CAS: 1228560-90-4)

Methoxy-Substituted Analogs

(R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine Hydrochloride (CAS: 2250242-38-5)

- Molecular Formula: C₁₁H₁₅ClFNO

- Molecular Weight : 231.69 g/mol

- Key Differences: Substitutes the 4-fluoro group with a methoxy (-OCH₃) group.

(R)-2-(4-Methoxyphenyl)pyrrolidine Hydrochloride (CAS: 1227798-75-5)

Methyl-Substituted and Trifluoromethyl Derivatives

(2R,4R)-4-Fluoro-2-methylpyrrolidine Hydrochloride (CAS: 2300174-87-0)

- Molecular Formula : C₅H₁₁ClFN

- Molecular Weight : 139.60 g/mol

- Key Differences : Introduces a methyl group at the 2-position of the pyrrolidine ring, altering conformational flexibility. The smaller structure may limit interactions with bulkier biological targets.

2-(3-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride

Comparative Analysis Table

Research Implications

- Halogen Effects : The dual chloro-fluoro substitution in the main compound may optimize binding to targets requiring both steric bulk and electronic modulation, such as neurotransmitter receptors .

- Methoxy vs. Halogen : Methoxy analogs (e.g., CAS 2250242-38-5) are more suited for hydrophilic environments but lack the halogen-mediated stability seen in the parent compound .

- Metabolic Considerations : Fluorine substitution (e.g., CAS 1189996-39-1) enhances metabolic resistance compared to chlorine, which is prone to dehalogenation .

Biological Activity

(R)-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅ClF

- Molecular Weight : Approximately 232.15 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring with a 2-chloro-4-fluorophenyl substituent, which enhances its interaction with various biological targets.

The primary mechanism of action for this compound involves its ability to bind to specific receptors or enzymes within biological systems. This binding can modulate the activity of these targets, leading to various pharmacological effects. The pathways involved may vary depending on the specific biological context and the receptors engaged.

1. Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on pyrrolidine derivatives have shown promising results in animal models for seizure protection. The structure-activity relationship (SAR) indicates that the presence of halogen atoms, such as fluorine and chlorine, enhances the anticonvulsant efficacy by improving metabolic stability and CNS penetration .

Table 1: Summary of Anticonvulsant Activity in Animal Models

| Compound | Dose (mg/kg) | Protection in MES Test | Time of Observation |

|---|---|---|---|

| Compound A | 100 | Yes | 0.5 h |

| Compound B | 300 | Yes | 4 h |

| (R)-2-(2-chloro-4-fluorophenyl)pyrrolidine HCl | TBD | TBD | TBD |

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that derivatives with similar structures can inhibit the growth of various bacteria and fungi. The presence of halogen substituents significantly contributes to this bioactivity, enhancing both antibacterial and antifungal properties against Gram-positive and Gram-negative strains .

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antidepressant and Anxiolytic Potential : The compound's interaction with serotonin and norepinephrine pathways positions it as a candidate for treating mood disorders.

- MDM2 Inhibition : Research indicates that similar compounds may act as inhibitors of murine double minute 2 (MDM2), a protein involved in cancer progression, suggesting potential applications in oncology .

- Fluorine Substitution Effects : The incorporation of fluorine atoms has been shown to enhance metabolic stability and bioavailability, making these compounds suitable for further pharmacological exploration .

Q & A

Q. What are the common synthetic routes for preparing (R)-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination to functionalize the pyrrolidine ring. Key steps include:

- Chiral Resolution : Starting from racemic mixtures, chiral resolution using tartaric acid derivatives or enzymatic methods can isolate the (R)-enantiomer .

- Salt Formation : Hydrochloride salt formation is achieved by treating the free base with concentrated HCl in polar solvents (e.g., water or ethanol) under controlled temperatures (0–50°C) .

- Substitution Reactions : Halogenated aryl groups (e.g., 2-chloro-4-fluorophenyl) are introduced via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic aromatic substitution .

Q. Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Hydrochloride Formation | 1.0 M HCl, 50°C, 2.3 hours | 52.7% | |

| Chiral Resolution | (R)-Mandelic acid, ethanol, reflux | ~40%* |

Note: Yields may vary based on substituent electronic effects and steric hindrance.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Chiral Purity : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) using hexane/isopropanol mobile phases .

- Structural Confirmation : H/C NMR (DMSO-d6 or CDCl3) to verify the pyrrolidine ring and aryl substituents. Key signals: δ 3.2–3.8 ppm (pyrrolidine protons) and δ 150–160 ppm (fluorinated aryl carbons) .

- Salt Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>180°C for hydrochloride salts) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Conditions : Store in airtight containers under inert gas (N or Ar) at room temperature. Avoid moisture and light to prevent hydrolysis or photodegradation .

- Monitoring : Regular HPLC analysis to detect decomposition (e.g., free base formation or aryl group oxidation) .

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of the (R)-enantiomer?

Methodological Answer:

- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed couplings to install the aryl group stereoselectively .

- Dynamic Kinetic Resolution : Enzymatic methods (e.g., lipases) to resolve intermediates under kinetic control, achieving >90% enantiomeric excess (ee) .

- Chiral Auxiliaries : Temporary stereodirecting groups (e.g., Evans oxazolidinones) to control pyrrolidine ring functionalization .

Challenges : Competing racemization during salt formation requires pH control (pH 4–6) and low temperatures .

Q. How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

- DFT Calculations : Model transition states for nucleophilic substitution or cross-coupling to predict regioselectivity and enantioselectivity .

- Solvent Effects : Molecular dynamics simulations to optimize solvent polarity (e.g., DMF vs. THF) for intermediate stabilization .

Case Study : DFT-guided optimization of a Buchwald-Hartwig coupling reduced side-product formation by 30% in analogous pyrrolidine derivatives .

Q. What are the challenges in assessing metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Models : Liver microsome assays (human/rat) to identify metabolic hotspots (e.g., fluorophenyl oxidation or pyrrolidine N-demethylation) .

- Isotope Labeling : F or C labels track metabolic pathways via PET imaging or LC-MS .

Limitations : Species-specific metabolism discrepancies require cross-validation in multiple models .

Q. How to resolve contradictions in reported reaction yields for similar compounds?

Methodological Answer:

- Root-Cause Analysis : Compare solvent purity, catalyst lot variability, or substrate electronic effects (e.g., electron-withdrawing groups slowing coupling reactions) .

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, stoichiometry) to identify critical factors .

Example : A 15% yield increase was achieved by replacing DMF with DMAc in a related pyrrolidine synthesis, reducing byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.